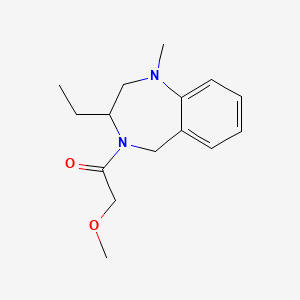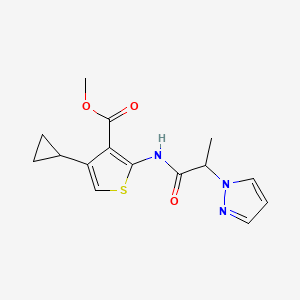![molecular formula C13H24N2O2 B7583471 2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one is a chemical compound with a molecular formula of C12H22N2O2. It is commonly known as AH-7921 and is a synthetic opioid drug. This compound was first synthesized in the 1970s, and its use in scientific research has been gradually increasing over the years.
Mécanisme D'action
AH-7921 acts as a mu-opioid receptor agonist, meaning that it binds to and activates this receptor. This activation leads to the release of endogenous opioids, such as endorphins and enkephalins, which then bind to other opioid receptors in the body. This results in a decrease in the perception of pain, as well as feelings of euphoria and sedation. However, AH-7921 has been shown to have a much lower potency and efficacy than other opioids, such as morphine and fentanyl.
Biochemical and physiological effects:
AH-7921 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the perception of pain in animal models, as well as to produce sedation and respiratory depression. It has also been shown to have effects on gastrointestinal motility, with some studies suggesting that it may have a prokinetic effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AH-7921 in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation specifically, without the confounding effects of other opioid receptors. However, one of the main limitations of using AH-7921 is its low potency and efficacy. This means that higher concentrations of the drug may be required to produce the desired effects, which can be problematic for some experiments.
Orientations Futures
There are a number of potential future directions for research on AH-7921. One area of interest is the development of more potent and selective mu-opioid receptor agonists, which could be used as analgesics with fewer side effects than current opioids. Another area of interest is the study of the role of the opioid receptor system in other physiological processes, such as immune function and inflammation. Finally, there is interest in developing new methods for the synthesis of AH-7921 and other opioid receptor ligands, which could improve the efficiency and scalability of these processes.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves a multi-step process. The first step is the reaction of 3-hydroxypyrrolidine with 1-bromo-2-(azepan-1-yl)propane in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product, which is then subjected to a reduction reaction using sodium borohydride. The final product, AH-7921, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
AH-7921 has been used extensively in scientific research as a tool to study the opioid receptor system. It has been shown to have a high affinity for the mu-opioid receptor, which is one of the three main opioid receptors in the body. This receptor is responsible for the analgesic effects of opioids, as well as their addictive properties. AH-7921 has also been used to study the role of the opioid receptor system in other physiological processes, such as gastrointestinal motility and respiratory function.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(14-7-4-2-3-5-8-14)13(17)15-9-6-12(16)10-15/h11-12,16H,2-10H2,1H3/t11?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJDZYMUYDYUSD-KIYNQFGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CC[C@@H](C1)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)



![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7583464.png)
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)


![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)
